molecular formula C22H26N4O3 B3927019 4-[2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one

4-[2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one

Cat. No.: B3927019
M. Wt: 394.5 g/mol
InChI Key: KIRRHPYEHQLZEX-UHFFFAOYSA-N
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Description

4-[2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and an amine.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyridine derivative.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the piperidine-pyridine intermediate and a suitable diamine.

    Final Coupling: The final step involves coupling the piperazine intermediate with a benzoyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol, or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base, while electrophilic substitution can be performed using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar pharmacological properties.

    Piperidine Derivatives: Compounds with a piperidine ring system, such as piperidine-based drugs, exhibit similar chemical reactivity and biological activity.

    Piperazine Derivatives: Compounds containing a piperazine ring, such as certain antihistamines and antipsychotics, have comparable structural features and applications.

Uniqueness

4-[2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21-16-26(14-11-24-21)22(28)19-6-1-2-7-20(19)29-18-8-12-25(13-9-18)15-17-5-3-4-10-23-17/h1-7,10,18H,8-9,11-16H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRRHPYEHQLZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2C(=O)N3CCNC(=O)C3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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